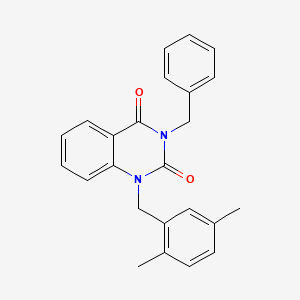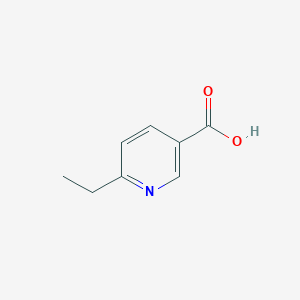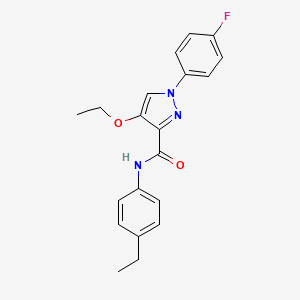
3-benzyl-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This specific compound features a quinazoline core substituted with benzyl and dimethylbenzyl groups, which may influence its chemical properties and biological activities.
Wissenschaftliche Forschungsanwendungen
3-benzyl-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its quinazoline core.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex quinazoline derivatives with potential therapeutic applications.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Benzyl and Dimethylbenzyl Groups: The benzyl and dimethylbenzyl groups can be introduced via nucleophilic substitution reactions. For instance, the quinazoline core can be reacted with benzyl halides or dimethylbenzyl halides in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of catalysts such as palladium or copper to facilitate the substitution reactions.
Solvents: Selection of appropriate solvents like dimethylformamide or toluene to enhance reaction efficiency.
Temperature Control: Maintaining optimal temperatures to prevent side reactions and degradation of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-benzyl-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinazoline core to its corresponding dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or dimethylbenzyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydride.
Solvents: Dimethylformamide, toluene.
Major Products
Oxidation Products: Quinazoline-2,4-dione derivatives.
Reduction Products: Dihydroquinazoline derivatives.
Substitution Products: Various substituted quinazoline derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 3-benzyl-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways, such as tyrosine kinases or G-protein coupled receptors.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline-2,4-dione: A simpler analog without the benzyl and dimethylbenzyl substitutions.
4-anilinoquinazolines: Known for their kinase inhibitory activity and use in cancer therapy.
2,4-diaminoquinazolines: Studied for their antimicrobial properties.
Uniqueness
3-benzyl-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives. The presence of benzyl and dimethylbenzyl groups can influence its solubility, stability, and interaction with molecular targets, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
3-benzyl-1-[(2,5-dimethylphenyl)methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-17-12-13-18(2)20(14-17)16-25-22-11-7-6-10-21(22)23(27)26(24(25)28)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRJMMALTJKWDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B2595133.png)
![8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2595137.png)
![Methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2595138.png)
![N'-(2-ethoxyphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2595139.png)
![N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2595140.png)
![1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-4-phenylbutane-1,4-dione](/img/structure/B2595141.png)

![4-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid](/img/structure/B2595146.png)

![N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide](/img/structure/B2595151.png)

![N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2595154.png)
![4-[butyl(methyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2595155.png)

